![molecular formula C12H22N2O2 B1412857 Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate CAS No. 1438241-27-0](/img/structure/B1412857.png)
Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate
Overview
Description
Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate is a synthetic compound . The IUPAC name of this compound is tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-12(13)6-4-5-9(12)14/h9H,4-8,13H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate has a molecular weight of 226.32 . It is a liquid at room temperature .Scientific Research Applications
Synthesis Process and Intermediate Applications
Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate plays a significant role as an intermediate in pharmacological research. It's used in the synthesis of various pharmacologically important compounds. For instance, Bahekar et al. (2017) developed an efficient process for synthesizing a related compound, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, highlighting its importance in diverse pharmacological activities (Bahekar et al., 2017).
Molecular Structure and Characterization
The molecular structure of tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate and its derivatives is a key area of research. Moriguchi et al. (2014) synthesized a compound with a similar structure, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, and analyzed it using NMR spectroscopy and X-ray diffraction, indicating the compound's significance in structural chemistry (Moriguchi et al., 2014).
Development of Novel Synthetic Methods
The development of novel synthetic methods using tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate is a notable area of research. Herath and Cosford (2010) reported a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids, directly from related tert-butyl acetoacetates, demonstrating the compound's utility in innovative synthetic methodologies (Herath & Cosford, 2010).
Chemical Reactions and Derivatives
Research into chemical reactions involving tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate and its derivatives is significant. Nguyen et al. (2009) developed a regio-selective synthesis of a novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, utilizing the bulky tert-butyl moiety for selective substitutions, showing the versatility of this compound in chemical reactions (Nguyen et al., 2009).
Safety and Hazards
This compound is associated with several hazard statements including H315, H318, and H335 . These codes indicate that the compound can cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
tert-butyl 3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-12(13)6-4-5-9(12)14/h9H,4-8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBKTTUXJKGATN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125175 | |
Record name | Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, 3a-aminohexahydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101125175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate | |
CAS RN |
1438241-27-0 | |
Record name | Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, 3a-aminohexahydro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1438241-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, 3a-aminohexahydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101125175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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